molecular formula C34H42Cl4N8O2Zn B13036952 Brilliant cresyl blue certified

Brilliant cresyl blue certified

Cat. No.: B13036952
M. Wt: 801.9 g/mol
InChI Key: JJKNZNYHIUJGIC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant cresyl blue is synthesized by dissolving 1 gram of the dye in 100 milliliters of 0.9% saline containing 0.4 grams of sodium citrate . The solution is then filtered to remove any impurities. This preparation method ensures a consistent and high-quality stain suitable for laboratory use.

Industrial Production Methods: In industrial settings, the production of brilliant cresyl blue involves large-scale synthesis and purification processes. The dye is typically produced in bulk quantities and then packaged in various forms, such as powders or ready-to-use solutions . The industrial production methods focus on maintaining the dye’s purity and stability to ensure its effectiveness in diagnostic applications.

Chemical Reactions Analysis

Types of Reactions: Brilliant cresyl blue undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its staining properties and its ability to interact with cellular components.

Common Reagents and Conditions:

    Oxidation: Brilliant cresyl blue can be oxidized using common oxidizing agents such as hydrogen peroxide.

    Reduction: The dye can be reduced using reducing agents like sodium dithionite.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include different oxidized and reduced forms of the dye, as well as substituted derivatives that may have altered staining properties .

Scientific Research Applications

Chemistry: In chemistry, brilliant cresyl blue is used as a model system for studying mitochondrial membrane potential. It is injected into oocytes, and polymerase chain reaction (PCR) is performed to detect mitochondrial functions .

Biology: In biological research, the dye is used for staining reticulocytes and other cellular inclusions. It helps in visualizing the morphology and development stages of reticulocytes, which is crucial for understanding erythropoiesis .

Medicine: In medical diagnostics, brilliant cresyl blue is used to assess bone marrow activity by enumerating reticulocytes. It is also used for the selection of oocytes based on the activity of glucose-6-phosphate dehydrogenase (G6PD), an enzyme generated in growing oocytes .

Industry: In industrial applications, the dye is used in the manufacturing of diagnostic assays and hematology reagents. It is also used in histology for staining various cellular components .

Comparison with Similar Compounds

    New methylene blue: Another supravital stain used for similar applications in hematology.

    Brilliant blue C: A compound with a similar structure but different staining properties.

Uniqueness: Brilliant cresyl blue is unique due to its specific staining properties and its ability to interact with ribonucleoproteins in reticulocytes. Its intense black-blue hue and effectiveness in various diagnostic applications make it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C34H42Cl4N8O2Zn

Molecular Weight

801.9 g/mol

IUPAC Name

(7,9-diamino-6-methylphenoxazin-3-ylidene)-diethylazanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C17H20N4O.4ClH.Zn/c2*1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h2*6-9H,4-5H2,1-3H3,(H3,18,19);4*1H;/q;;;;;;+2/p-2

InChI Key

JJKNZNYHIUJGIC-UHFFFAOYSA-L

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3OC2=C1)C)N)N)CC.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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